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Compound of Interest

Compound Name: 2-Chloroinosine

Cat. No.: B017576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 2-Chloroinosine, a purine nucleoside analog. The information presented herein

is intended to support research, discovery, and development activities involving this compound.

This document includes a summary of quantitative data, detailed experimental methodologies

for key characterization techniques, and visualizations of relevant biological pathways and

experimental workflows.

Physicochemical Properties of 2-Chloroinosine
The following table summarizes the key physicochemical properties of 2-Chloroinosine. For

context and comparison, data for the closely related compound 2-Chloroadenosine is also

included where available, as it shares a similar purine core structure.
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Property
Value (2-
Chloroinosine)

Value (2-
Chloroadenosine)

Data Source

Molecular Formula C₁₀H₁₁ClN₄O₅ C₁₀H₁₂ClN₅O₄ PubChem[1]

Molecular Weight 302.67 g/mol 301.69 g/mol PubChem[1][2]

IUPAC Name

2-chloro-9-

[(2R,3R,4S,5R)-3,4-

dihydroxy-5-

(hydroxymethyl)oxola

n-2-yl]-1H-purin-6-one

(2R,3R,4S,5R)-2-(6-

amino-2-chloropurin-

9-yl)-5-

(hydroxymethyl)oxola

ne-3,4-diol

PubChem[1][3]

Melting Point Data not available
133-136 °C

(decomposes)
BOC Sciences

Solubility Data not available

Soluble in DMSO

(Slightly), Methanol

(Slightly, Heated,

Sonicated). In water,

7.54 mg/mL (25 mM).

BOC Sciences, Tocris

Bioscience

Appearance Data not available
White to Off-white

Solid
BOC Sciences

Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are provided below.

These protocols are generalized for nucleoside analogs like 2-Chloroinosine and can be

adapted based on specific laboratory equipment and conditions.

The shake-flask method is a common technique for determining the equilibrium solubility of a

compound.

Preparation of Saturated Solution:

Add an excess amount of 2-Chloroinosine to a known volume of deionized water or a

relevant buffer system in a sealed, screw-cap vial. The excess solid should be clearly

visible.
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Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker

or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is

reached.

Sample Separation:

After the equilibration period, allow the suspension to settle.

Carefully withdraw a sample of the supernatant using a syringe. To remove any

undissolved solid particles, filter the sample through a 0.22 µm syringe filter into a clean

vial.

Quantification:

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear

range of the analytical method.

Quantify the concentration of 2-Chloroinosine in the diluted sample using a validated

analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV

detection.

Prepare a calibration curve using standards of known 2-Chloroinosine concentrations to

determine the concentration of the sample.

Calculate the original solubility based on the dilution factor.

The acid dissociation constant (pKa) can be determined by monitoring changes in the UV-Vis

absorbance spectrum as a function of pH.

Sample Preparation:

Prepare a stock solution of 2-Chloroinosine in a suitable solvent (e.g., water or DMSO).

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). A

universal buffer or a series of phosphate and borate buffers can be used.

UV-Vis Spectral Acquisition:
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For each pH value, add a small, constant aliquot of the 2-Chloroinosine stock solution to

the buffer to achieve a final concentration that gives a measurable absorbance (typically in

the range of 0.3-1.0 AU).

Record the UV-Vis spectrum (e.g., from 220 to 350 nm) for the 2-Chloroinosine solution

at each pH.

Data Analysis:

Identify one or more wavelengths where the absorbance changes significantly with pH.

Plot the absorbance at these selected wavelengths against the corresponding pH values.

The resulting plot should be a sigmoidal curve.

The pKa is the pH value at the inflection point of this curve. This can be determined by

calculating the first derivative of the absorbance vs. pH plot; the maximum of the derivative

corresponds to the pKa.

NMR spectroscopy is essential for structural elucidation. Proper sample preparation is critical

for obtaining high-quality spectra.

Solvent Selection:

Choose a suitable deuterated solvent in which 2-Chloroinosine is soluble (e.g., DMSO-

d₆, D₂O). The choice of solvent is critical as it must dissolve the compound without

obscuring key signals.

Sample Preparation:

For a standard ¹H NMR spectrum, accurately weigh approximately 1-10 mg of 2-
Chloroinosine. For ¹³C NMR, a higher concentration (e.g., 20-50 mg) may be necessary

due to the lower natural abundance and sensitivity of the ¹³C isotope.

Dissolve the sample in approximately 0.5-0.6 mL of the chosen deuterated solvent in a

clean, small vial. Gentle vortexing or sonication can aid dissolution.

Transfer to NMR Tube:
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The solution must be free of any solid particles, as suspended material can degrade the

magnetic field homogeneity and result in broad spectral lines.

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette

directly into a clean, high-quality 5 mm NMR tube.

Ensure the final sample height in the NMR tube is approximately 4-5 cm.

Data Acquisition:

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Acquire standard 1D spectra (¹H, ¹³C) and consider 2D experiments like COSY

(Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) to aid in

complete structural assignment.

Visualizations
The following diagrams, generated using Graphviz, illustrate a key biological pathway relevant

to 2-Chloroinosine analogs and a general workflow for physicochemical characterization.
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Caption: General experimental workflow for the synthesis and physicochemical characterization

of 2-Chloroinosine.
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Caption: Signaling pathway for adenosine receptors, a target for 2-Chloroinosine analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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